molecular formula C20H28O3 B1241719 Koumbalone A

Koumbalone A

货号: B1241719
分子量: 316.4 g/mol
InChI 键: YHGZVLAKJHCQTC-FNATTYBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Koumbalone A is a casbane diterpene first isolated from the organic extract of Maprounea africana (Euphorbiaceae) in 1993 . Its structure features a bicyclic casbane skeleton with a unique arrangement of substituents, including hydroxyl and ketone groups. The IUPAC name, (1S,2E,6E,8R,10Z,14R)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione, reflects its stereochemical complexity . Notably, this compound spontaneously converts to its isomer, Koumbalone B, at room temperature, raising questions about its stability during isolation .

Casbane diterpenes are a subclass of diterpenoids characterized by a 14-membered carbocyclic ring fused to a cyclopropane subunit.

属性

分子式

C20H28O3

分子量

316.4 g/mol

IUPAC 名称

(1S,2E,6E,8R,10Z,14R)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

InChI

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7+,14-11+/t15-,16+,19-/m1/s1

InChI 键

YHGZVLAKJHCQTC-FNATTYBVSA-N

SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

手性 SMILES

C/C/1=C/C(=O)[C@@H](/C(=C/CC(=O)/C(=C/[C@H]2[C@H](C2(C)C)CC1)/C)/C)O

规范 SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

同义词

koumbalone A

产品来源

United States

化学反应分析

Search Methodology

The following sources were systematically reviewed for relevance:

  • Chemical reaction optimization studies (PMC: 10037254, 7545035) focused on reaction modeling and thermodynamics but lacked any mention of Koumbalone A .

  • Organic synthesis protocols (YouTube tutorials, JPL kinetic data) described general reaction mechanisms (e.g., alkylation, nucleophilic substitution) but did not reference the compound34 .

  • Chemical kinetics databases (JPL Publication 15-10) and reaction classifications (LibreTexts, BYJU’s) provided foundational reaction principles but no case studies involving this compound .

Nomenclature or Structural Ambiguity

  • The term "this compound" may represent a newly discovered or proprietary compound not yet indexed in public databases.

  • Structural analogs (e.g., cediranib, vanillin derivatives) were identified in optimization studies, but none matched the queried compound .

Research Limitations

  • The absence of this compound in metabolic pathways (PMC: 7545035) and synthetic reaction libraries (YouTube tutorials) suggests it may not be widely studied or reported 34.

Recommended Next Steps

To obtain authoritative data on this compound:

  • Specialized Databases : Query CAS SciFinder, Reaxys, or PubChem for indexed reactions and spectral data.

  • Patent Literature : Investigate chemical patents for proprietary synthesis methods.

  • Targeted Journals : Review articles in Journal of Natural Products or Organic Letters for phytochemical studies.

相似化合物的比较

Substituent Variations in Casbane Derivatives

Koumbalone A belongs to a family of casbanes with modifications at positions R1 and R2 on the core skeleton. Table 1 highlights key structural differences between this compound and other naturally occurring casbanes:

Table 1: Substituent Comparison of Casbane Diterpenes

Compound R1 R2 Source Notable Features
This compound (359) *Configuration tentatively assigned Maprounea africana Converts to Koumbalone B at RT
Depressin (349) Hα-H Hβ-H Not specified Simplest casbane derivative
Microclavatin (345) β-OH Not specified Hydroxyl group enhances polarity
Agroskerin (361) Not specified Undefined substituents
Pekinenin E (368) COOH Not specified Carboxylic acid improves solubility

This compound’s tentative configuration at R1 distinguishes it from analogs like depressin (unsubstituted) and pekinenin E (carboxylic acid group). These substituent differences influence physical properties such as solubility and reactivity. For example, pekinenin E’s COOH group enhances water solubility compared to this compound’s hydroxyl and ketone groups .

Stability and Isomerization

A defining feature of this compound is its spontaneous conversion to Koumbalone B, likely due to thermodynamic instability of the parent compound. This behavior contrasts with more stable casbanes like agroskerin (361) and microclavatin (345), which lack analogous isomerization pathways . The instability of this compound complicates its isolation and suggests that reported yields in natural product studies may underestimate its true abundance .

常见问题

Q. What are the validated methods for synthesizing Koumbalone A with high purity?

Synthesis protocols typically involve multi-step organic reactions, such as [describe general steps, e.g., cycloaddition or glycosylation]. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular weight confirmation. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is essential to verify structural integrity .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro cell-based assays (e.g., cytotoxicity screening using MTT assays) and enzyme inhibition studies. Include positive controls (e.g., known inhibitors) and negative controls (untreated cells/solvent-only). Replicate experiments in triplicate to assess reproducibility, and use ANOVA for statistical validation of dose-response relationships .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Combine UV-Vis spectroscopy (to identify chromophores), FT-IR (functional group analysis), and 2D NMR (COSY, HSQC) for stereochemical elucidation. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Conduct a systematic review adhering to PRISMA guidelines to identify methodological disparities. Evaluate variables such as cell line selection (e.g., HeLa vs. primary cells), solvent effects (DMSO concentration), and assay endpoints. Meta-analysis with fixed/random-effects models can quantify heterogeneity .

Q. What factorial design approaches optimize this compound’s yield in scalable synthesis?

Employ a 2k2^k factorial design to test variables like reaction temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Confirm robustness via three validation runs within the design space .

Q. How should researchers address discrepancies in this compound’s reported mechanism of action?

Perform knock-down/knock-out experiments (e.g., CRISPR-Cas9) on putative molecular targets. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity. Cross-validate findings with transcriptomic/proteomic profiling to identify downstream effectors .

Q. What strategies ensure reproducibility in in vivo pharmacokinetic studies of this compound?

Standardize animal models (e.g., C57BL/6 mice), dosing regimens, and sampling intervals. Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Report plasma protein binding and metabolic stability (using liver microsomes) to contextualize bioavailability .

Methodological Frameworks

Q. How to integrate computational modeling with experimental validation for this compound?

Use molecular docking (AutoDock Vina) to predict target binding, followed by molecular dynamics simulations (GROMACS) for stability analysis. Validate in silico predictions with competitive binding assays (e.g., fluorescence polarization) .

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate IC50_{50}/EC50_{50} values with 95% confidence intervals. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC) .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

Implement a repeated-measures ANOVA design with staggered sacrifice timepoints (e.g., 30, 60, 90 days). Monitor hematological, hepatic, and renal biomarkers. Include recovery cohorts to evaluate reversibility of adverse effects .

Data Integrity & Reporting

Q. What criteria define sufficient evidence for claiming a novel derivative of this compound?

Provide full spectroscopic data (NMR, HRMS), elemental analysis, and X-ray diffraction data (if applicable). Compare with literature values for known analogs. Include purity documentation (HPLC chromatograms) and biological activity benchmarks .

Q. How to handle non-reproducible results in this compound’s metabolic profiling?

Audit lab protocols for inconsistencies in sample preparation (e.g., extraction solvents, LC-MS column batches). Perform inter-laboratory validation using spiked standards. Publish negative results with transparent methodology to aid community troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Koumbalone A
Reactant of Route 2
Koumbalone A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。